1,5-Dihydroxy Canagliflozin
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Overview
Description
1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to inhibit the reabsorption of glucose in the kidneys, thereby promoting glucose excretion through urine and aiding in blood glucose control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy Canagliflozin involves multiple steps, starting from the basic structure of Canagliflozin. The process typically includes the hydroxylation of Canagliflozin at specific positions to introduce the hydroxyl groups at the 1 and 5 positions. This can be achieved through controlled oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy Canagliflozin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketone groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
The primary product formed from these reactions is this compound, with potential by-products including partially hydroxylated derivatives and other oxidized forms .
Scientific Research Applications
1,5-Dihydroxy Canagliflozin has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and method development.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential therapeutic effects in diabetes management and related complications.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
1,5-Dihydroxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function .
Comparison with Similar Compounds
Similar Compounds
Canagliflozin: The parent compound, primarily used in diabetes treatment.
Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control
Uniqueness
1,5-Dihydroxy Canagliflozin is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. This uniqueness can potentially lead to different therapeutic outcomes and applications in research and medicine .
Properties
Molecular Formula |
C24H27FO6S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m1/s1 |
InChI Key |
NFDBYLHDFDCVEI-ZJFHNGKCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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